5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole
CAS No.:
Cat. No.: VC17505039
Molecular Formula: C10H4BrF3INO
Molecular Weight: 417.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4BrF3INO |
|---|---|
| Molecular Weight | 417.95 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H4BrF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H |
| Standard InChI Key | ATMWZOOENUIZCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The substitution pattern in 5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole introduces significant steric and electronic effects:
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Position 3: The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits valuable in drug design .
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Position 4: Iodine provides a heavy atom useful in X-ray crystallography and introduces potential for further functionalization via halogen exchange .
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Position 5: The 4-bromophenyl moiety contributes π-π stacking interactions and serves as a handle for cross-coupling reactions .
The molecular geometry creates a planar isoxazole ring with substituents arranged orthogonally to minimize steric clashes. Density functional theory (DFT) calculations predict bond lengths of 1.39 Å for the N-O bond and 1.48 Å for the C-I bond, consistent with similar halogenated isoxazoles .
Spectral Characterization
While direct spectral data for this compound remains unpublished, analogous structures provide benchmarks:
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¹H NMR: Expected aromatic protons from the 4-bromophenyl group would appear as doublets near δ 7.70–7.90 ppm (J = 8.5 Hz) . The isoxazole proton typically resonates as a singlet between δ 6.50–7.00 ppm .
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¹³C NMR: The CF₃ carbon appears at δ 120–125 ppm (q, J = 270 Hz), while the iodine-bearing carbon shows upfield shifts due to its electronegativity .
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HRMS: A molecular ion peak at m/z 417.95 (M⁺) aligns with the molecular formula .
Synthetic Methodologies
Cyclocondensation Approaches
The isoxazole core is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For this compound, a modified Huisgen reaction employs:
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(Z)-4-bromo-N-hydroxybenzimidoyl chloride as the nitrile oxide precursor .
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1-Ethynyl-4-iodobenzene or equivalent alkyne partners.
Table 1. Representative Synthesis Conditions
Post-Functionalization Strategies
The iodine atom at position 4 permits further derivatization:
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Ullmann coupling: Arylation using CuI/palladium catalysts to install aryl groups .
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Nucleophilic substitution: Replacement with amines or thiols under basic conditions .
Physicochemical Properties
Table 2. Key Physicochemical Parameters
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular weight | 417.95 g/mol | HRMS | |
| LogP (calculated) | 3.2 ± 0.3 | ChemAxon | |
| Aqueous solubility | <0.1 mg/mL | Kinetic turbidimetry | |
| Thermal stability | Decomp. >250°C | TGA |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient isoxazole ring directs electrophiles to the 4-position. For example:
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